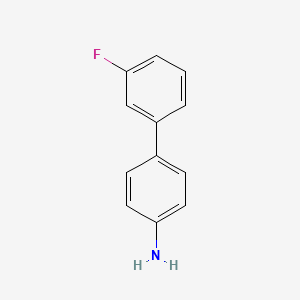

3'-Fluoro-biphenyl-4-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

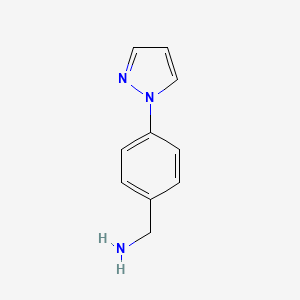

3’-Fluoro-biphenyl-4-ylamine is a chemical compound with the molecular formula C12H10FN . It has a molecular weight of 187.21 g/mol .

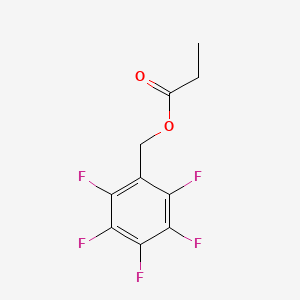

Molecular Structure Analysis

The molecular structure of 3’-Fluoro-biphenyl-4-ylamine consists of a biphenyl group (two connected phenyl rings) with an amine (-NH2) group attached to one of the carbon atoms and a fluorine atom attached to a carbon atom in the other phenyl ring .Physical And Chemical Properties Analysis

3’-Fluoro-biphenyl-4-ylamine has a density of 1.2±0.1 g/cm3 and a boiling point of 310.5±17.0 °C at 760 mmHg . The exact melting point is not specified in the sources I found .Aplicaciones Científicas De Investigación

Synthetic Applications

3'-Fluoro-biphenyl-4-ylamine and its derivatives are utilized in various synthetic protocols. For instance, the novel synthesis of 4-fluoro-2H-pyrazol-3-ylamines involves the reaction of acyl chloride with fluoroacetonitrile followed by ring closure, indicating the compound's versatility in synthesis under different steric and electronic demands (Cocconcelli et al., 2010). In another instance, the compound has been used in the synthesis of a variety of molecules, like imidazo[2,1-b]-1,3,4-thiadiazole derivatives, showcasing its utility in creating structurally complex molecules (Kundapur et al., 2012).

Fluorescent Probes and Sensing

Derivatives of 3'-Fluoro-biphenyl-4-ylamine are used in the development of fluorescent probes. For instance, donor–acceptor-substituted biphenyls have been explored as hydrogen bond- or pH-sensitive fluorescent probes. These probes exhibit analytically valuable features, such as well-separated absorption and emission bands, making them suitable for sensitive pH fluorosensing (Maus & Rurack, 2000). Similarly, fumaronitrile-based fluorogens integrated with biphenyl fluorogen and N,N-dimethyl groups have been developed, exhibiting red-to-near-infrared emission and aggregation-induced emission properties (Shen et al., 2012).

Kinase Inhibitor Studies

3'-Fluoro-biphenyl-4-ylamine and its derivatives have been studied extensively for their inhibitory activity on various kinases. Notably, studies have focused on the molecular orientations and active conformations of these inhibitors in complex with c-Met kinase, providing insights into the molecular features contributing to high inhibitory activity. These studies employ docking and quantitative structure–activity relationship (QSAR) methods, making significant contributions to the field of kinase inhibitor research (Caballero et al., 2011).

Liquid Crystal Research

The compound and its derivatives have been investigated for their potential applications in liquid crystal technology. For example, but-3-enyl-based fluorinated biphenyl liquid crystals have shown promising mesomorphic properties, including a broad nematic mesophase and high clearing points, making them suitable for liquid crystal display mixtures (Jiang et al., 2012).

Safety And Hazards

Safety data indicates that 3’-Fluoro-biphenyl-4-ylamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .

Propiedades

IUPAC Name |

4-(3-fluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHEBIOTFMLAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382211 |

Source

|

| Record name | 3'-Fluoro-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-biphenyl-4-ylamine | |

CAS RN |

5728-66-5 |

Source

|

| Record name | 3'-Fluoro-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5728-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)